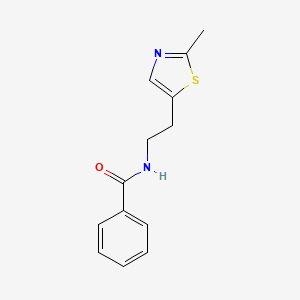

N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWJWLMSNWHXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

This guide provides a comprehensive technical overview of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide, a molecule of interest within the broader class of thiazole and benzamide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its fundamental properties, a plausible synthetic route, and its potential biological significance.

Molecular Identity and Physicochemical Properties

This compound is a distinct chemical entity, identified by its specific arrangement of a 2-methylthiazole ring linked via an ethyl chain to a benzamide group. While extensive experimental data for this particular molecule is not widely published, its existence is confirmed through its listing by suppliers such as United States Biological under product number 284284[1]. For the purpose of this guide, its core physicochemical properties have been estimated based on computational models and data from structurally analogous compounds available in public databases.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source Context |

| Molecular Formula | C₁₃H₁₄N₂OS | Based on its chemical structure |

| Molecular Weight | 246.33 g/mol | Calculated from the molecular formula[2] |

| XLogP3-AA | 3.3 | An indicator of lipophilicity, predicted for a close isomer[2] |

| Hydrogen Bond Donor Count | 1 | Based on the amide group[2] |

| Hydrogen Bond Acceptor Count | 3 | Based on the nitrogen and oxygen atoms[2] |

| Rotatable Bond Count | 3 | Indicative of molecular flexibility[2] |

| Topological Polar Surface Area | 70.2 Ų | A predictor of drug transport properties, based on a close isomer[2] |

Note: The predicted values are derived from the isomeric compound 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide, as detailed in PubChem, and should be considered as estimations for the target molecule.

Rationale and Strategy for Synthesis

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the preparation of a key intermediate, the amine 2-(2-methylthiazol-5-yl)ethanamine, followed by its acylation with benzoyl chloride. This approach is favored for its efficiency and the commercial availability of the necessary starting materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a proposed method based on established chemical transformations for similar heterocyclic compounds.

Part A: Synthesis of the Amine Intermediate: 2-(2-methylthiazol-5-yl)ethanamine

-

Step 1: Hantzsch Thiazole Synthesis of 2-Methyl-5-(chloromethyl)thiazole

-

To a solution of thioformamide in a suitable solvent such as ethanol, add an equimolar amount of 1-chloro-2-propanone.

-

The reaction mixture is heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield 2-methyl-5-(chloromethyl)thiazole. The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings.

-

-

Step 2: Cyanation to form 2-(2-Methylthiazol-5-yl)acetonitrile

-

The 2-methyl-5-(chloromethyl)thiazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

Sodium cyanide is added portion-wise at room temperature. The reaction is a nucleophilic substitution where the chloride is displaced by the cyanide ion.

-

The reaction mixture is stirred until TLC indicates the consumption of the starting material.

-

The product is extracted with an organic solvent and purified to give 2-(2-methylthiazol-5-yl)acetonitrile.

-

-

Step 3: Reduction to 2-(2-Methylthiazol-5-yl)ethanamine

-

The nitrile intermediate is reduced to the primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is suitable for this transformation.

-

The nitrile is added dropwise to a suspension of LiAlH₄ in ether at 0°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed.

-

Careful quenching of the reaction with water and a sodium hydroxide solution is followed by filtration and extraction to isolate the desired amine, 2-(2-methylthiazol-5-yl)ethanamine.

-

Part B: Benzoylation to Yield this compound

-

Step 4: Schotten-Baumann Reaction

-

The synthesized amine, 2-(2-methylthiazol-5-yl)ethanamine, is dissolved in a biphasic system of a non-polar organic solvent (like dichloromethane) and an aqueous solution of a base (like 10% sodium hydroxide).

-

Benzoyl chloride is added dropwise to the stirred mixture at a low temperature (0-5°C). The base neutralizes the HCl formed during the reaction, driving it to completion.

-

The reaction is stirred vigorously for a few hours at room temperature.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude this compound.

-

Final purification can be achieved by recrystallization or column chromatography. This acylation method is a standard and effective way to form amides from amines and acid chlorides[3].

-

Potential Biological Significance and Research Context

The structural motifs of thiazole and benzamide are prevalent in a wide array of biologically active compounds, suggesting that this compound could be a molecule of interest for biological screening.

-

Thiazole Derivatives: The thiazole ring is a core component in many pharmacologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties[4]. The presence of this heterocycle in the target molecule provides a strong rationale for investigating its potential biological activities.

-

Benzamide Derivatives: Benzamides are also a well-established class of compounds with diverse therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic effects. The benzamide moiety can engage in crucial hydrogen bonding interactions with biological targets.

Given the combination of these two pharmacophores, this compound represents a novel chemical space that warrants exploration for potential therapeutic applications. Further research could involve in-vitro and in-vivo screening to elucidate its biological activity profile.

Conclusion

This technical guide provides a foundational understanding of this compound, from its basic properties to a detailed synthetic strategy. While experimental data on this specific compound is limited, the information presented, based on established chemical principles and data from related molecules, offers a solid starting point for researchers and drug development professionals interested in exploring its potential.

References

-

PubChem. (n.d.). 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-acetamidoethyl)-4-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ScienceDirect. (n.d.). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-methyl-2-phenylcarbonylaminoethyl)]-4-n-propylpiperazine amides 2h–k and 1-[2-thiazol-5-yl-(2-methyl-2-phenylcarbonylaminoethyl)]-4-n-propylpiperazine amides 4a–d. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

-

Pharmakeftiki. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Kharkiv University Bulletin. Chemical Series. (2022). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide | C13H14N2OS | CID 177741172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

"N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide" mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Abstract

This compound is a synthetic compound featuring a thiazole ring linked to a benzamide moiety. While direct mechanistic studies on this specific molecule are not extensively published, its structural components are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with diverse and potent biological activities.[1][2] This guide synthesizes findings from structurally related thiazole-benzamide derivatives to propose and technically detail several plausible mechanisms of action for this compound. We present a framework for its investigation as a modulator of ion channels, an enzyme activator, or a kinase inhibitor. For each proposed mechanism, we provide the scientific rationale, detailed experimental protocols for validation, and the causal logic behind the methodological choices, equipping researchers with a robust roadmap for discovery.

Introduction: Deconstructing a Bioactive Scaffold

The chemical architecture of this compound combines two key pharmacophores:

-

The Thiazole Ring: This five-membered heterocycle is a cornerstone of medicinal chemistry, integral to the structure of over 18 FDA-approved drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological effects, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[3][4][5]

-

The Benzamide Moiety: This functional group is prevalent in drug design, contributing to molecular recognition and binding affinity through hydrogen bonding and aromatic interactions.

The combination of these scaffolds suggests that this compound is a promising candidate for targeted biological activity. This guide will explore three primary, evidence-based hypotheses for its mechanism of action derived from studies on analogous compounds.

Proposed Mechanism I: Negative Allosteric Modulation of the Zinc-Activated Channel (ZAC)

A compelling potential mechanism is the modulation of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.[6][7] Research has identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC, functioning as negative allosteric modulators (NAMs).[6] These compounds were shown to inhibit both zinc- and proton-evoked channel activity.[7]

Scientific Rationale

The structural similarity between this compound and the reported ZAC antagonists suggests it may bind to an allosteric site on the ZAC receptor, likely within the transmembrane or intracellular domains.[6] This binding would induce a conformational change that reduces the probability of the channel opening in response to its endogenous agonists (Zn²⁺ or H⁺), thereby inhibiting ion flow.

Experimental Validation Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is designed to definitively assess the compound's activity on ZAC expressed in Xenopus laevis oocytes.

Objective: To determine if this compound inhibits ZAC currents and to characterize the nature of this inhibition.

Caption: Experimental workflow for characterizing ZAC antagonism.

Step-by-Step Methodology:

-

Oocyte Preparation:

-

Surgically harvest oocytes from a mature female Xenopus laevis.

-

Defolliculate the oocytes using collagenase treatment.

-

Inject oocytes with complementary RNA (cRNA) encoding the human ZAC subunit.

-

Incubate the injected oocytes for 2-4 days at 18°C to allow for robust receptor expression on the cell membrane.

-

-

TEVC Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage sensing and one for current injection.

-

Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a constant -60 mV.

-

-

Antagonism Assay:

-

Establish a stable baseline current.

-

Apply a concentration of the agonist (e.g., 1 mM Zn²⁺) sufficient to elicit a robust inward current (I_max). This serves as the 100% response control.

-

Wash the chamber with buffer until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.

-

Co-apply the same concentration of Zn²⁺ along with the test compound.

-

Measure the peak current in the presence of the compound (I_inhib).

-

Calculate the percentage of inhibition: % Inhibition = (1 - (I_inhib / I_max)) * 100.

-

-

Data Analysis:

-

Repeat step 3 with a range of compound concentrations (e.g., 1 nM to 100 µM) to generate a concentration-inhibition curve.

-

Fit the curve using a non-linear regression model to determine the IC₅₀ (the concentration at which 50% of the response is inhibited) and the Hill coefficient. A non-competitive mechanism is suggested by a largely unchanged agonist EC₅₀ but a depressed maximal response.[6]

-

Proposed Mechanism II: Activation of Glucokinase (GK)

Another plausible mechanism is the activation of Glucokinase (GK), a key enzyme in glucose metabolism that acts as a glucose sensor in pancreatic β-cells and hepatocytes. A 2018 study demonstrated that novel thiazol-2-yl benzamide derivatives can act as GK activators, showing therapeutic potential for type 2 diabetes.[3]

Scientific Rationale

GK activators (GKAs) bind to an allosteric site on the enzyme, distinct from the glucose-binding site.[3] This binding event lowers the S₀.₅ (the substrate concentration required for half-maximal velocity) for glucose, effectively increasing the enzyme's activity at physiological glucose concentrations. The thiazole-benzamide scaffold of this compound may be suited for interaction with this allosteric pocket.

Experimental Validation Workflow: In Vitro Enzymatic Assay

Objective: To quantify the effect of this compound on the enzymatic activity of recombinant human glucokinase.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide: Structure, Properties, and Synthetic Strategies

This guide provides a comprehensive technical overview of the novel compound N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide, tailored for researchers, scientists, and professionals in drug development. While direct experimental data on this specific molecule is limited in current literature, this document synthesizes available information on its core structure, predicts its properties based on closely related analogues, and presents a detailed, plausible synthetic pathway. Furthermore, it explores the potential biological significance of this compound by examining the well-documented activities of the thiazole and benzamide moieties, which are prevalent in numerous pharmacologically active agents.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two "privileged" scaffolds in medicinal chemistry: the thiazole ring and the benzamide group. Thiazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The thiazole ring is a key component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research.[1] Similarly, the benzamide moiety is a cornerstone in drug design, contributing to the efficacy of a diverse range of therapeutics. The strategic combination of these two pharmacophores in the target molecule suggests a high potential for novel biological activity. This guide aims to provide a foundational understanding of this compound, stimulating further research into its potential applications.

Chemical Structure and Predicted Properties

The core structure of this compound consists of a benzoyl group attached via an amide linkage to an ethylamine side chain, which is itself connected to the 5-position of a 2-methylthiazole ring.

Figure 1: Chemical structure of this compound.

| Property | Predicted/Analog Value | Reference Compound | Source |

| Molecular Formula | C13H14N2OS | - | - |

| Molecular Weight | 246.33 g/mol | - | - |

| CAS Number | Not available | - | - |

| XLogP3-AA | ~3.0 | 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide (3.3) | PubChem |

| Hydrogen Bond Donors | 1 | 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide (1) | PubChem |

| Hydrogen Bond Acceptors | 3 | 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide (3) | PubChem |

| Rotatable Bond Count | 4 | 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide (3) | PubChem |

Table 1: Predicted physicochemical properties of this compound based on computational analysis and comparison with a structural analog.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a multi-step sequence, starting from commercially available 2-methylthiazole. The key challenge is the introduction of the ethylamine side chain at the 5-position of the thiazole ring.

The proposed synthesis of the key amine intermediate is outlined below.

Sources

An In-depth Technical Guide to N-(2-(2-Methyl-1,3-thiazol-5-yl)ethyl)benzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of the benzamide scaffold, a cornerstone in medicinal chemistry, with the versatile thiazole heterocycle has given rise to a plethora of molecules with significant pharmacological relevance. This guide focuses on a specific, yet representative, member of this class: N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide . While not extensively documented as a singular entity in publicly available databases, its structural motifs are prevalent in numerous biologically active agents. This document serves as a comprehensive technical treatise, elucidating its chemical identity, proposing a robust synthetic strategy grounded in established chemical principles, and exploring its potential applications in drug discovery and development based on the activities of analogous structures.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section delineates the formal nomenclature and structural representation of the topic compound.

IUPAC Name and Synonyms

The systematic name for the compound, following the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide .

Currently, there are no widely recognized common names or synonyms for this specific compound, primarily due to its novelty in the broader chemical literature. Researchers referencing this molecule should use its full IUPAC name to ensure clarity.

Chemical Structure

The molecular structure consists of a central amide linkage connecting a benzoyl group to a 2-(2-methyl-1,3-thiazol-5-yl)ethyl moiety.

Caption: 2D structure of N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide.

Physicochemical Properties (Predicted)

In the absence of empirical data for this specific molecule, the following physicochemical properties have been estimated using computational models and by referencing structurally similar compounds. These values are crucial for anticipating the compound's behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₄N₂OS | Defines the elemental composition and exact mass. |

| Molecular Weight | 246.33 g/mol | Influences diffusion rates and pharmacokinetic properties. |

| XLogP3-AA | ~2.5 - 3.5 | An indicator of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group of the amide can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, thiazole nitrogen, and sulfur can act as hydrogen bond acceptors. |

| Rotatable Bonds | 4 | Contributes to conformational flexibility, which is important for binding to target proteins. |

| Topological Polar Surface Area (TPSA) | ~70 Ų | Predicts transport properties, including blood-brain barrier penetration. |

Proposed Synthesis Pathway

The synthesis of N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide can be logically approached through a two-stage process: first, the construction of the key intermediate, 2-(2-methyl-1,3-thiazol-5-yl)ethanamine, followed by its acylation to form the final amide product.

Caption: Proposed two-stage synthesis workflow.

Stage 1: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethanamine (The Amine Precursor)

The rationale for this multi-step synthesis of the amine precursor is to build the functionalized thiazole ring first and then introduce the amine functionality.

Step 1a: Hantzsch Thiazole Synthesis. This classic method is a reliable way to construct the thiazole ring.[1] It involves the condensation of an α-haloketone with a thioamide.

-

Protocol:

-

In a round-bottom flask, dissolve thioacetamide (1.0 eq.) in a suitable solvent such as ethanol.

-

Add 1-chloro-3-butanone (1.0 eq.) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product, 2-methyl-5-(2-chloroethyl)thiazole, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 1b: Azide Formation. The chloro group is a good leaving group and can be readily displaced by the azide ion in a nucleophilic substitution reaction. The resulting azide is a stable precursor to the amine.

-

Protocol:

-

Dissolve the 2-methyl-5-(2-chloroethyl)thiazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (1.2 eq.) to the solution.

-

Heat the reaction mixture at 60-80 °C and stir for several hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product, 2-(2-azidoethyl)-2-methylthiazole, with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude azide can often be used in the next step without further purification.

-

Step 1c: Reduction to the Amine. The azide is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve the crude 2-(2-azidoethyl)-2-methylthiazole in a solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the desired amine, 2-(2-methyl-1,3-thiazol-5-yl)ethanamine.

-

Stage 2: Amide Bond Formation via Acylation

The final step is the formation of the amide bond, a cornerstone reaction in medicinal chemistry. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a robust and high-yielding method for this purpose.[2]

-

Protocol:

-

Dissolve the synthesized 2-(2-methyl-1,3-thiazol-5-yl)ethanamine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for several hours until completion, as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining benzoyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound, N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide.

-

Applications in Drug Development and Research

While specific biological data for N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide is not yet available, the thiazole-benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[3][4] This suggests that the title compound is a promising candidate for screening in various therapeutic areas.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiazole and benzamide derivatives.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The structural features of N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide make it a candidate for evaluation in cancer cell line screening assays.

Antimicrobial Activity

The thiazole ring is a component of many natural and synthetic antimicrobial agents.[6] Benzamide derivatives have also been shown to possess antibacterial and antifungal properties.[3] Therefore, it is plausible that N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide could exhibit activity against various pathogenic microorganisms.

Enzyme Inhibition and Modulation

The benzamide and thiazole moieties are known to interact with the active or allosteric sites of various enzymes. For instance, certain N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[4][7] Other derivatives have been investigated as glucokinase activators for the potential treatment of type 2 diabetes.[8] This suggests that the title compound could be a valuable tool for probing enzyme function and a starting point for the development of novel enzyme inhibitors or modulators.

Conclusion

N-(2-(2-methyl-1,3-thiazol-5-yl)ethyl)benzamide represents a molecule of significant interest at the intersection of established pharmacophores. This guide has provided a comprehensive overview of its chemical identity, a detailed and scientifically grounded proposed synthesis, and a well-reasoned exploration of its potential applications in drug discovery. The synthetic protocols outlined herein are designed to be robust and reproducible, providing a clear path for researchers to access this compound for further investigation. The exploration of the biological activities of this and structurally related molecules will undoubtedly contribute to the growing body of knowledge on thiazole-benzamide derivatives and may lead to the discovery of novel therapeutic agents.

References

-

New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available from: [Link]

-

Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Available from: [Link]

-

PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

-

PubChem. 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide. Available from: [Link]

-

Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. Available from: [Link]

-

PubMed Central. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Available from: [Link]

-

ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

-

PubChem. 2-Methyl-5-(1,3-thiazol-2-ylsulfamoyl)benzamide. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

ResearchGate. (PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Available from: [Link]

-

Taylor & Francis. Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET: Polycyclic Aromatic Compounds. Available from: [Link]

-

ResearchGate. Discovery of cycloalkyl-fused N -thiazol-2-yl-benzamides as tissue non-specific glucokinase activators: Design, synthesis, and biological evaluation | Request PDF. Available from: [Link]

-

PubChem. 2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. Available from: [Link]

- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available from: [Link]

-

precisionFDA. N-(1,3-THIAZOL-2-YL)BENZAMIDE. Available from: [Link]

-

PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]. Available from: [Link]

-

RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Available from: [Link]

-

National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

-

Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

-

PubChem. 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Available from: [Link]

-

precisionFDA. N-ETHYLBENZAMIDE. Available from: [Link]

-

CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from: [Link]

-

PubMed Central. N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide. Available from: [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the putative discovery and detailed synthetic methodology for the novel compound, N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide. In the absence of a documented historical discovery, this paper constructs a plausible research and development trajectory, from conceptualization to synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the synthesis of related thiazole-containing benzamides. The guide details a multi-step synthetic pathway, including the synthesis of key intermediates, and provides in-depth protocols for purification and analytical characterization using modern spectroscopic and analytical techniques.

Introduction and Rationale

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a multitude of clinically approved drugs exhibiting a wide range of biological activities. Similarly, the benzamide moiety is a common feature in pharmacologically active molecules. The novel compound, this compound, represents a logical conjunction of these two pharmacophores. While a specific historical account of its discovery is not present in the current body of scientific literature, its structure suggests a rationale for its synthesis in the context of exploring new chemical space for potential therapeutic agents.

The conceptual "discovery" of this molecule would likely originate from a drug discovery program targeting enzymes or receptors where the thiazole could act as a hinge-binding element or a bioisosteric replacement for other heterocycles, and the benzamide portion could engage in hydrogen bonding or occupy a hydrophobic pocket. This guide, therefore, serves as a blueprint for the de novo synthesis and rigorous characterization of this and structurally related compounds.

Proposed Synthetic Pathway: A Logic-Driven Approach

A logical and efficient synthetic route to this compound has been devised based on well-established organic chemistry principles. The overall strategy involves the synthesis of the key amine intermediate, 2-(2-methylthiazol-5-yl)ethanamine, followed by its acylation with benzoyl chloride.

Figure 1: Proposed synthetic workflow for this compound.

Synthesis of the Key Intermediate: 2-(2-Methylthiazol-5-yl)ethanamine

The synthesis of the crucial amine intermediate is proposed to proceed in two steps starting from the commercially available 2-methyl-5-formylthiazole.

The Henry reaction, a classic carbon-carbon bond-forming reaction, is employed to introduce the two-carbon ethyl chain with a nitro group, which will be subsequently reduced to the amine.[1][2]

-

Causality of Experimental Choices: The choice of the Henry reaction is dictated by its reliability in forming a new carbon-carbon bond between an aldehyde and a nitroalkane.[1][2] The subsequent dehydration to the nitroalkene is often spontaneous under the reaction conditions, providing the direct precursor for the reduction step.

Experimental Protocol: Synthesis of (E)-2-Methyl-5-(2-nitroprop-1-en-1-yl)thiazole

-

Reaction Setup: To a solution of 2-methyl-5-formylthiazole (1.0 eq) in a suitable solvent such as methanol or ethanol, add nitroethane (1.2 eq).

-

Base Addition: Cool the mixture in an ice bath and add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The reduction of the nitroalkene to the primary amine is a critical step. Several reducing agents can be employed for this transformation.

-

Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitroalkenes to amines in a single step.[3][4] An alternative, and often milder, method is catalytic hydrogenation, which can be advantageous if other reducible functional groups are present in a more complex molecule.[5][6]

Experimental Protocol: Reduction of (E)-2-Methyl-5-(2-nitroprop-1-en-1-yl)thiazole

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (3-4 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension in an ice bath and add a solution of (E)-2-methyl-5-(2-nitroprop-1-en-1-yl)thiazole (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine.

Method B: Catalytic Hydrogenation

-

Reaction Setup: Dissolve (E)-2-methyl-5-(2-nitroprop-1-en-1-yl)thiazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the desired amine. The crude product may be purified by distillation under reduced pressure or by column chromatography.

Final Acylation Step: Synthesis of this compound

The final step in the proposed synthesis is the acylation of the primary amine with benzoyl chloride. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[7][8][9]

-

Causality of Experimental Choices: The Schotten-Baumann reaction is performed under basic conditions, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[7][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-(2-methylthiazol-5-yl)ethanamine (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and aqueous sodium hydroxide solution (e.g., 2M).

-

Acylating Agent Addition: Cool the vigorously stirred mixture in an ice bath and add benzoyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The final compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[10]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzoyl) | 7.2 - 7.8 | Multiplet | |

| Thiazole-H | ~7.0 | Singlet | |

| -NH- (Amide) | 8.0 - 8.5 | Broad Triplet | ~5-6 |

| -CH₂-N- | 3.4 - 3.6 | Quartet | ~6-7 |

| -CH₂-Thiazole | 2.9 - 3.1 | Triplet | ~6-7 |

| Thiazole-CH₃ | ~2.5 | Singlet |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| Thiazole C2 | 160 - 165 |

| Thiazole C5 | 135 - 140 |

| Aromatic C (ipso, benzoyl) | 130 - 135 |

| Aromatic CH (benzoyl) | 127 - 132 |

| Thiazole C4 | 120 - 125 |

| -CH₂-N- | 40 - 45 |

| -CH₂-Thiazole | 30 - 35 |

| Thiazole-CH₃ | 15 - 20 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C=N Stretch (Thiazole) | ~1500 | Medium |

Table 3: Expected FT-IR Absorption Bands for this compound.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 246.08

-

Key Fragmentation Pathways: Cleavage of the amide bond to give the benzoyl cation (m/z = 105) and the 2-(2-methylthiazol-5-yl)ethylaminium ion.

Elemental Analysis

Elemental analysis would be performed to determine the elemental composition of the synthesized compound and confirm its purity.

| Element | Calculated (%) |

| Carbon (C) | 63.39 |

| Hydrogen (H) | 5.73 |

| Nitrogen (N) | 11.37 |

| Oxygen (O) | 6.49 |

| Sulfur (S) | 13.02 |

Table 4: Calculated Elemental Composition for C₁₃H₁₄N₂OS.

Conclusion

This technical guide outlines a comprehensive and scientifically sound approach to the synthesis and characterization of the novel compound this compound. By leveraging established synthetic methodologies and modern analytical techniques, this document provides a detailed roadmap for researchers in drug discovery and organic synthesis. The proposed pathway is logical, efficient, and amenable to the synthesis of a library of related analogs for structure-activity relationship studies. The detailed experimental protocols and characterization data serve as a self-validating system, ensuring the reproducibility and integrity of the scientific process.

References

-

Organic Syntheses. Nitro Reduction - Common Conditions. [Link]

-

Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

National Center for Biotechnology Information. (2016). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. PubMed Central. [Link]

-

ResearchGate. (2025). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Ursinus College Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. [Link]

-

Medium. (2023). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

ACS Publications. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

-

Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

UCLA Chemistry. (n.d.). IR: amines. [Link]

-

askIITians. (2013). Can LiAlH4 be used to reduce nitro group to amino group?. [Link]

-

LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

National Center for Biotechnology Information. (n.d.). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed Central. [Link]

-

WebQC. (n.d.). Elemental Analysis tool. [Link]

-

Sciencemadness.org. (2014). Expected yield from LiAlH4 reduction of nitropropene to alkyl amine?. [Link]

-

University of Rochester. (n.d.). Recrystallization. [Link]

-

University of Waterloo. (n.d.). Stoichiometry: Elemental Analysis. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

-

Wikipedia. (n.d.). Henry reaction. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. [Link]

-

University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. [Link]

-

Athabasca University. (n.d.). Recrystallization. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. [Link]

-

University of Sydney. (n.d.). RECRYSTALLISATION. [Link]

-

Chemaxon. (n.d.). Elemental Analysis Plugin. [Link]

-

ResearchGate. (2025). Study on the Synthesis of 4-Methyl-5-formylthiazole. [Link]

-

YouTube. (2013). How to Carry Out a Recrystallization. [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PubMed Central. [Link]

-

ResearchGate. (2014). How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. [Link]

Sources

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Can LiAlH4 be used to reduce nitro group to amino group? - askIITians [askiitians.com]

- 5. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]

- 7. chemistnotes.com [chemistnotes.com]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. medium.com [medium.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Strategic Blueprint for Unveiling the Therapeutic Potential of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide: An In-depth Technical Guide to Biological Activity Screening

Abstract

The confluence of the thiazole ring, a privileged scaffold in medicinal chemistry, and the versatile benzamide moiety within the structure of "N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide" presents a compelling case for comprehensive biological evaluation.[1][2] This technical guide outlines a robust, multi-tiered strategy for the systematic screening of this novel chemical entity. Moving beyond a rigid, templated approach, we present a dynamic screening cascade designed to first uncover broad phenotypic effects and then progressively delineate specific molecular mechanisms of action. This document serves as a strategic and practical resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each stage of the discovery process. Our approach integrates computational modeling, high-throughput phenotypic screening, target deconvolution, and early-stage ADME/Tox profiling to build a comprehensive biological profile of the compound and rigorously assess its therapeutic potential.

Introduction: The Rationale for a Dynamic Screening Approach

The traditional paradigm of drug discovery has often been a linear progression from a specific molecular target to a therapeutic candidate. However, the industry is increasingly recognizing the power of a dual approach, combining target-based and phenotypic screening to uncover novel mechanisms of action, especially for complex diseases.[3][4][5][6] Phenotypic screening, which assesses the effect of a compound on a whole biological system (like a cell or organism) without a preconceived target, has been responsible for the discovery of many first-in-class drugs.[6][7]

For a novel compound like this compound, where the specific biological targets are unknown, a purely target-based approach would be speculative and restrictive. Therefore, we propose a screening cascade that begins broadly, casting a wide net with phenotypic assays to identify any significant biological response. Positive "hits" from this initial phase will then trigger a cascade of more focused investigations to identify the molecular mechanism of action (MMOA) and assess the compound's drug-like properties.[7]

This guide is structured to mirror this logical progression, from initial computational assessments to in-depth in vivo studies.

The Screening Cascade: A Multi-Phased Approach

Our proposed screening strategy is divided into four distinct but interconnected phases, designed to efficiently identify and validate the biological activity of this compound.

Caption: Workflow for hit confirmation and validation.

Dose-Response and Potency Determination

Protocol: IC50/EC50 Curve Generation

-

Assay: Use the same assay in which the "hit" was identified.

-

Concentration Range: Prepare a 10-point, two-fold or three-fold serial dilution of the compound, centered around the initially active concentration.

-

Execution: Run the assay with the detailed concentration range.

-

Data Analysis: Plot the percentage of inhibition or activity against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This provides a quantitative measure of the compound's potency.

Secondary and Orthogonal Assays

To ensure the observed activity is not an artifact of a specific assay technology, it's crucial to confirm the hit in a secondary, or "orthogonal," assay that measures the same biological outcome through a different method. [8][9][10]For example, if a hit was identified through a reporter gene assay for a specific pathway, a secondary assay could involve using Western blotting to measure the phosphorylation state of a key protein in that same pathway.

Target Identification and Deconvolution

If the compound shows robust and confirmed activity in a phenotypic screen, identifying its molecular target is the next critical step. This is often the most challenging part of phenotypic drug discovery.

Common Methodologies:

-

Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable to heat-induced denaturation when its ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) protein is quantified. The target protein will show a shift in its melting curve in the presence of the compound.

-

Genetic Approaches: Techniques like CRISPR/Cas9 screening can be used to identify genes that, when knocked out, either mimic the compound's effect or confer resistance to it, pointing towards the relevant pathway or target.

Phase 4: Preliminary In Vivo Evaluation

Once a confirmed hit with a plausible target has been identified, the focus shifts to evaluating the compound's behavior in a whole organism.

In Vitro ADME and In Vivo Pharmacokinetics (PK)

Before in vivo efficacy studies, it's essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). [11][12][13] Table: Key In Vitro ADME Assays

| Assay | Purpose | Methodology |

| Metabolic Stability | To assess how quickly the compound is metabolized. | Incubation with liver microsomes or hepatocytes. |

| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Equilibrium dialysis or ultrafiltration. |

| CYP Inhibition | To check for potential drug-drug interactions. | Fluorometric or LC-MS based assays with specific CYP isozymes. |

Protocol: Preliminary Mouse Pharmacokinetics

-

Dosing: Administer a single dose of the compound to a small cohort of mice via intravenous (IV) and oral (PO) routes.

-

Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Analysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

-

Parameters Calculated: Key PK parameters include half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

In Vivo Efficacy (Proof-of-Concept)

The choice of the in vivo model depends entirely on the validated biological activity. [14][15][16]

-

For Anticancer Activity: A human tumor xenograft model in immunodeficient mice would be appropriate. [17]Tumor cells from the sensitive line identified in vitro are implanted, and once tumors are established, mice are treated with the compound. The primary endpoint is tumor growth inhibition.

-

For Anti-inflammatory Activity: An acute inflammation model, such as the LPS-induced systemic inflammation model in mice, can be used. The compound is administered prior to the LPS challenge, and inflammatory markers in the blood are measured.

-

For Antimicrobial Activity: A murine infection model (e.g., a thigh infection model for bacteria) would be used. The infection is established, and the compound is administered to assess its ability to reduce the bacterial burden.

Conclusion and Future Directions

The systematic screening cascade detailed in this guide provides a comprehensive and logically structured framework for evaluating the biological activity of this compound. By initiating with broad, unbiased phenotypic screens and progressively narrowing the focus to specific mechanisms and in vivo validation, this strategy maximizes the potential for discovering novel therapeutic applications while efficiently allocating resources. The data generated from each phase serves as a critical decision point, guiding the compound's journey from a novel chemical entity to a potential lead candidate for further preclinical development. This in-depth approach, grounded in scientific integrity, ensures a thorough and robust assessment of its therapeutic promise.

References

- Better together? Phenotypic screening and target-based screening - The Blog - Tecan. (n.d.). Tecan.

- Phenotypic and target-based HTS in drug discovery | Computational Chemistry | Blog. (2022, December 8). Chemspace.

- Phenotypic and target-based screening: complementary or competing? (2017, July 11). Drug Target Review.

- Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Technology Networks.

- Swinney, D. C. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). News-Medical.net.

- Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. (2009). CRC Press.

- In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins.

- High-Throughput Screening Methods for Drug Discovery | Technology Networks. (2024, April 17). Technology Networks.

- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022, January 21). Chemspace.

- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. (n.d.). BenchChem.

- In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (n.d.). BenchChem.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review.

- Efficacy Studies | In Vivo Pharmacology Services. (n.d.). WuXi Biologics.

- Discover Bioactive Small Molecules for ADME/Tox. (n.d.). Sigma-Aldrich.

- Custom In Vivo Disease Models. (n.d.). Melior Discovery.

- High-throughput screening (HTS). (2019, April 10). BMG LABTECH.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2021). Molecules, 26(19), 5917.

- ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023, September 17). Clinical Tree.

- Medina-Franco, J. L., et al. (2018). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 3(10), 12853-12863.

- Primary vs Secondary Assays in Preclinical Testing. (2021, March 12). News-Medical.net.

- The Critical Role of Secondary Laboratory Confirmatory Testing in Drug Screening | Blog. (2024, May 14). Cansford Labs.

- Novel in vivo models for better treatment development in cancer. (2025, March 4). Communications Medicine.

- In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO.

- Secondary Screening. (n.d.). Creative Biolabs.

- The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. (n.d.). BenchChem.

- Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75.

- Biological Screening of 5-(Furan-2-yl)thiazole Derivatives: A Technical Guide. (n.d.). BenchChem.

- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). PeerJ, 6, e4355.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5604.

- Investigating the Importance of Assays in Drug Discovery and Development. (2023, January 16). News-Medical.net.

- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Journal of Chemical Health Risks.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(29), 18957-18968.

- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Journal of Molecular Structure, 1250, 131778.

- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry, 47(1), 134-151.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(11), 1461.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tecan.com [tecan.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. plengegen.com [plengegen.com]

- 8. news-medical.net [news-medical.net]

- 9. The Critical Role of Secondary Laboratory Confirmatory Testing in Drug Screening | Blog | AttoSure [attosure.co.uk]

- 10. Secondary Screening - Creative Biolabs [creative-biolabs.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. clinicalpub.com [clinicalpub.com]

- 14. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. probiocdmo.com [probiocdmo.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

A Technical Guide to the Preclinical Evaluation of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide: In Vitro and In Vivo Strategies

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the preclinical assessment of the novel chemical entity, N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide. Leveraging established principles of drug discovery and development, this document outlines a strategic sequence of in vitro and in vivo studies designed to elucidate the compound's pharmacological and toxicological profile. The methodologies detailed herein are grounded in scientific integrity, offering a robust pathway from initial characterization to a foundational understanding of the molecule's potential therapeutic utility. This whitepaper is intended to serve as a practical resource for researchers, offering not just protocols, but the strategic rationale behind each experimental choice.

Introduction: The Rationale for Investigation

The chemical scaffold of this compound, which incorporates both a thiazole ring and a benzamide moiety, is of significant interest to the medicinal chemistry community. Thiazole derivatives have demonstrated a wide array of biological activities, including potential as tubulin polymerization inhibitors and anticancer agents.[1] Similarly, benzamide-containing compounds have been explored for various therapeutic applications, including as inhibitors of key enzymes in cancer and inflammation pathways.[2][3][4] The combination of these two pharmacophores in a single molecule suggests a potential for novel biological activity.

Given the lack of specific preclinical data for this compound, a systematic and tiered approach to its evaluation is warranted. This guide will lay out a logical progression of experiments, beginning with fundamental in vitro characterization and moving towards more complex in vivo models. The overarching goal is to build a comprehensive data package that informs on the compound's mechanism of action, safety profile, and pharmacokinetic behavior.

In Vitro Evaluation: Foundational Characterization

The initial phase of preclinical assessment focuses on in vitro assays to determine the compound's intrinsic biological activity and potential liabilities. This stage is critical for go/no-go decisions before committing to more resource-intensive in vivo studies.

Cellular Viability and Cytotoxicity Assessment

A primary step in characterizing a novel compound is to assess its effect on cell viability.[5][6] This provides a baseline understanding of its cytotoxic potential and helps determine appropriate concentration ranges for subsequent cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Preparation:

-

Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblast) in appropriate media until they reach approximately 80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).[7]

-

Allow cells to adhere and resume logarithmic growth for 24 hours.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

-

Incubation and Assay:

-

Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Type | IC50 (µM) |

| A549 | Lung Carcinoma | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| MRC-5 | Normal Lung Fibroblast | [Experimental Value] |

Early Safety Profiling: hERG Channel Inhibition Assay

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical safety liability associated with drug-induced QT prolongation and potentially fatal cardiac arrhythmias.[9] Early assessment of hERG activity is a standard practice in drug discovery.[10][11]

Experimental Protocol: Thallium Flux-Based hERG Assay

This high-throughput, fluorescence-based assay provides a reliable surrogate for direct electrophysiological measurements.[12]

-

Cell Line: Utilize a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Principle: In the resting state, cells are loaded with a thallium-sensitive fluorescent dye. Upon channel opening, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. hERG inhibitors will block this influx, resulting in a reduced fluorescent signal.[12]

-

Procedure:

-

Plate the HEK293-hERG cells in a 384-well plate.

-

Incubate the cells with varying concentrations of this compound.

-

Add a stimulus buffer containing thallium to open the hERG channels.

-

Measure the fluorescence intensity kinetically using a plate reader.

-

-

Data Analysis: Determine the IC50 value for hERG inhibition.

Data Presentation: hERG Inhibition Potential

| Assay | Endpoint | IC50 (µM) |

| Thallium Flux | hERG Inhibition | [Experimental Value] |

Metabolic Stability Assessment

Understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[13][14] An initial screen for metabolic stability is often performed using liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation:

-

Incubate this compound at a fixed concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of a NADPH-regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Analysis:

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Data Presentation: Metabolic Stability

| Parameter | Value |

| In Vitro Half-life (t1/2, min) | [Experimental Value] |

| Intrinsic Clearance (CLint, µL/min/mg protein) | [Experimental Value] |

Visualization: In Vitro Screening Cascade

Caption: A streamlined in vitro screening workflow.

In Vivo Evaluation: Pharmacokinetics and Preliminary Efficacy

Following a favorable in vitro profile, the investigation proceeds to in vivo studies to understand the compound's behavior in a whole-organism system.[15][16]

Pharmacokinetic (PK) Studies

The primary goal of early PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[17][18]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use a standard rodent model, such as male Sprague-Dawley rats.

-

Dosing:

-

Administer this compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

-

The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma.

-

-

Bioanalysis:

-

Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use non-compartmental analysis to determine key PK parameters.[17]

-

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | IV Administration | PO Administration |

| Cmax (ng/mL) | [Experimental Value] | [Experimental Value] |

| Tmax (h) | N/A | [Experimental Value] |

| AUC (ng*h/mL) | [Experimental Value] | [Experimental Value] |

| t1/2 (h) | [Experimental Value] | [Experimental Value] |

| Clearance (mL/h/kg) | [Experimental Value] | N/A |

| Volume of Distribution (L/kg) | [Experimental Value] | N/A |

| Oral Bioavailability (%) | N/A | [Calculated Value] |

Preliminary Efficacy in a Xenograft Model

If the in vitro data suggests potential anticancer activity, a preliminary in vivo efficacy study is warranted.

Experimental Protocol: Human Tumor Xenograft Study

-

Model: Use immunodeficient mice (e.g., athymic nude mice) subcutaneously implanted with a human cancer cell line that showed sensitivity in vitro (e.g., A549).

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound at one or more dose levels, based on tolerability studies, on a defined schedule (e.g., once daily via oral gavage).

-

-

Efficacy Endpoints:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

-

Data Analysis:

-

Compare the tumor growth in the treated groups to the vehicle control group.

-

Calculate the tumor growth inhibition (TGI).

-

Visualization: In Vivo Study Workflow

Sources

- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]